molecular formula C21H22N2O B12484011 1-{4-[(4-methylbenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine

1-{4-[(4-methylbenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine

Cat. No.: B12484011
M. Wt: 318.4 g/mol
InChI Key: LOGKIPFCZVQZMK-UHFFFAOYSA-N
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Description

1-{4-[(4-Methylbenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine is a tertiary amine derivative featuring a benzyloxy-substituted phenyl ring connected to a methanamine backbone, with a pyridin-3-ylmethyl group as the nitrogen substituent. This compound belongs to a class of structurally related molecules designed for probing biological targets such as REV-ERBα, a nuclear receptor involved in circadian rhythm regulation and metabolic pathways . The 4-methylbenzyloxy moiety at the phenyl ring and the pyridine-based substituent contribute to its physicochemical properties, including lipophilicity and binding affinity.

Properties

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

1-[4-[(4-methylphenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine

InChI

InChI=1S/C21H22N2O/c1-17-4-6-19(7-5-17)16-24-21-10-8-18(9-11-21)13-23-15-20-3-2-12-22-14-20/h2-12,14,23H,13,15-16H2,1H3

InChI Key

LOGKIPFCZVQZMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-methylbenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine typically involves multiple steps, including the formation of the phenyl ether and the subsequent introduction of the pyridin-3-ylmethyl amine group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-methylbenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{4-[(4-methylbenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(4-methylbenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity can provide insights into its mode of action.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 4-methylbenzyloxy group in the target compound enhances steric bulk and lipophilicity compared to smaller substituents like fluorine (Analog 3) or difluoromethoxy (Analog 4) .
  • Synthetic Yields: Compounds with electron-withdrawing groups (e.g., 5-nitrothiophen-2-yl in Analog 1) exhibit lower yields (21–32%) due to reduced reactivity in reductive amination steps .

Structural and Functional Implications

  • Pyridine vs. Piperidine Amine Groups :
    • The pyridin-3-ylmethyl group (target compound) provides aromaticity and hydrogen-bonding capability, which may enhance binding to polar residues in target receptors like REV-ERBα. In contrast, the piperidin-4-ylmethyl group (Analog 2) offers a saturated ring system, favoring hydrophobic interactions .
  • Nitrothiophene vs. However, this group may reduce metabolic stability compared to the benzyloxy group in the target compound .

Inferred Pharmacological Relevance

The 4-methylbenzyloxy and pyridin-3-ylmethyl groups are critical for balancing lipophilicity and solubility, which are essential for bioavailability .

Biological Activity

1-{4-[(4-methylbenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C19H22N2O\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}

This structure includes a pyridine ring and a phenolic moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Notable mechanisms include:

  • GLP-1 Receptor Agonism : The compound has been identified as a potential agonist for the GLP-1 receptor, which plays a crucial role in glucose metabolism and appetite regulation. This interaction may contribute to its anti-diabetic properties .
  • Neuroprotective Effects : Research indicates that similar compounds exhibit neuroprotective properties by enhancing acetylcholine levels through inhibition of acetylcholinesterase, suggesting that this compound may also have cognitive benefits .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
GLP-1 Receptor AgonismEnhances insulin secretion and reduces appetite
NeuroprotectionPotential to inhibit acetylcholinesterase
AnticonvulsantEffective in seizure models
AntidepressantExhibits antidepressant-like effects in animal models

Case Studies and Research Findings

  • GLP-1 Agonistic Activity :
    • A study explored the efficacy of various GLP-1 receptor agonists, including derivatives similar to the target compound. Results indicated significant improvements in glucose tolerance and weight loss in diabetic models .
  • Neuroprotective Properties :
    • In an experimental model assessing neuroprotection, compounds with similar structural features demonstrated a marked increase in cognitive function and memory retention in rodents. This suggests that the target compound could be beneficial in treating neurodegenerative diseases .
  • Anticonvulsant Activity :
    • Research on related compounds showed that they effectively reduced seizure frequency in maximal electroshock seizure (MES) tests, positioning them as potential candidates for epilepsy treatment. The target compound's structural similarity may confer similar benefits .
  • Antidepressant Effects :
    • A series of experiments indicated that certain analogs exhibited significant antidepressant activity, which could be attributed to their ability to modulate neurotransmitter systems involved in mood regulation .

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